Propargylcholine bromide
Description
Historical Context of Choline (B1196258) Analogues in Research
The study of choline and its roles in biology has a rich history. Choline was first isolated from bile by Adolph Strecker in 1862. nih.govnih.govresearchgate.net Its identity as a component of the more complex lipid, lecithin (B1663433) (now known as phosphatidylcholine), was established, linking it to the structure of biological membranes. nih.govnih.gov Later, the critical function of choline as a precursor to the neurotransmitter acetylcholine (B1216132) was uncovered by the work of Otto Loewi and Henry Dale, a discovery that earned them the 1936 Nobel Prize in Physiology or Medicine. nih.govwikipedia.org
As researchers delved deeper into the mechanisms of acetylcholine synthesis, storage, and release, the use of choline analogues became a valuable strategy. cdnsciencepub.com These modified molecules allowed scientists to probe the specificity of choline transport systems and to understand how transmitter synthesis is regulated in response to neural activity. cdnsciencepub.com This established a precedent for using structurally similar molecules to investigate the complex pathways of choline metabolism.
Propargylcholine (bromide) as a Choline Analogue
Propargylcholine is a synthetic analogue of choline. caymanchem.com In its structure, one of the three methyl groups attached to the nitrogen atom is replaced by a propargyl group, which contains a terminal alkyne. pnas.orgcaymanchem.com This small, bio-inert chemical handle is the key to its utility. Because it closely mimics the structure of natural choline, propargylcholine is recognized and used by cells' metabolic machinery. pnas.orgnih.gov It is considered a bioortholog, a term for an artificial molecule that can seamlessly participate in the cell's natural biochemical processes without significantly interfering with them. nih.govresearchgate.net
Fundamental Role in Phospholipid Research
Choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are the most abundant phospholipids in the membranes of eukaryotic cells. pnas.orgnih.gov They are not only critical for maintaining the structural integrity of membranes but also play active roles in cell signaling and metabolism. pnas.orginterchim.fr Despite their importance, visualizing these lipids directly in cells was historically challenging. pnas.orgnih.gov Propargylcholine provides a powerful solution to this problem. pnas.org It is readily taken up by cells and incorporated into all classes of choline-containing phospholipids through the same biosynthetic pathways as natural choline, effectively "tagging" newly synthesized lipids with its alkyne group. pnas.orginterchim.frmedchemexpress.com
Scope of Academic Applications
The true power of metabolic labeling with propargylcholine is realized through bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". pnas.orgnih.govmedchemexpress.com The terminal alkyne on the propargyl group serves as a chemical handle that does not react with any native functional groups within the cell. nih.gov After propargylcholine is incorporated into phospholipids, researchers can introduce a reporter molecule—such as a fluorescent dye or a biotin (B1667282) tag—that has been modified with an azide (B81097) group. interchim.frmedchemexpress.com In the presence of a copper(I) catalyst, the azide on the reporter molecule "clicks" onto the alkyne of the propargyl-labeled phospholipid, forming a stable covalent bond. pnas.orginterchim.frpnas.org This reaction is highly specific and efficient, allowing for the selective attachment of a detectable tag only to the newly synthesized phospholipids. nih.govmedchemexpress.com
Once the choline-containing phospholipids are covalently linked to a fluorescent reporter via click chemistry, they can be visualized with high sensitivity and spatial resolution using various microscopy techniques. pnas.orgmedchemexpress.combioscience.co.ukabmole.com Fluorescence microscopy allows researchers to see the location of newly synthesized phospholipids within cells and tissues. pnas.orgresearchgate.netpnas.org Studies have used this method to image phospholipid synthesis and localization in cultured mammalian cells, plant tissues, and even whole organisms like mice. pnas.orgnih.govpnas.org These imaging experiments have revealed that propargylcholine-labeled phospholipids are found in the membranes where they are expected, including the endoplasmic reticulum (ER) and Golgi apparatus (the primary sites of their synthesis), as well as the plasma membrane and mitochondria. nih.govnih.gov For even higher resolution, the technique can be adapted for electron microscopy, providing a precise view of which organelles contain the labeled lipids. nih.govnih.gov
Data Tables
Table 1: Chemical Properties of Propargylcholine (bromide)
| Property | Value | Source |
|---|---|---|
| Formal Name | N-(2-hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium, monobromide | caymanchem.com |
| CAS Number | 111755-76-1 | caymanchem.combioscience.co.uk |
| Molecular Formula | C₇H₁₄BrNO | bioscience.co.uk |
| Molecular Weight | 208.1 g/mol | caymanchem.combioscience.co.uk |
| Structure (SMILES) | CN+(C)CCO.[Br-] | caymanchem.com |
| Purity | >98% | bioscience.co.uk |
Table 2: Summary of Research Findings with Propargylcholine
| Organism/Cell Type | Key Finding | Application | Reference |
|---|---|---|---|
| NIH 3T3 Cells (Mouse) | Efficient incorporation into all classes of choline phospholipids (>50% replacement in 24h). | Fluorescence and Electron Microscopy Imaging | pnas.orgnih.gov |
| HEK 293T Cells (Human) | Labeled phospholipids localized to mitochondria, plasma membrane, nuclear membrane, and ER. | Immuno-electron Microscopy | nih.gov |
| Arabidopsis thaliana (Plant) | Strongest incorporation in roots (~50% of total choline phospholipids labeled). | Fluorescence Imaging of Plant Tissues | researchgate.netresearchgate.net |
| Saccharomyces cerevisiae (Yeast) | Validated as a choline analog for labeling phospholipids; used to study membrane asymmetry. | Fluorescence Microscopy, Freeze-Fracture Electron Microscopy | harvard.edu |
| Pseudomonas aeruginosa (Bacteria) | Used to label and track phospholipids in the bacterial membrane. | Fluorescence Microscopy, Thin-Layer Chromatography | microbiologyresearch.orgmicrobiologyresearch.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUCZDUIQLBJB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC#C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization for Research Purposes
Established Synthetic Methodologies
The synthesis of propargylcholine bromide is a straightforward and well-documented procedure in chemical biology literature.
The most common method for synthesizing this compound involves the reaction of propargyl bromide with N,N-dimethylethanolamine. nih.govpnas.org In a typical procedure, propargyl bromide (often as an 80% solution in toluene) is added slowly to an equimolar amount of N,N-dimethylethanolamine in a solvent such as dry tetrahydrofuran (B95107) (THF), while the mixture is stirred on ice. nih.govpnas.org After the initial addition, the reaction is allowed to warm to room temperature and is stirred overnight. nih.govpnas.org This process results in the formation of a white solid precipitate, which is the this compound product. nih.gov The solid is then purified by filtration and extensive washing with cold THF to remove any unreacted starting materials. nih.gov This method has been reported to produce pure this compound with a high yield of 84%. nih.govpnas.org
Table 1: Synthesis of this compound
| Reactants | Solvent | Reaction Conditions | Product | Yield |
|---|
Stock Solution Preparation and Handling for Biological Experiments
For use in biological experiments, this compound is typically prepared as a concentrated stock solution that is then diluted into the cell culture medium. nih.gov The compound is soluble in a variety of solvents commonly used in cell biology laboratories. caymanchem.commedchemexpress.com
Stock solutions can be prepared in water, dimethyl sulfoxide (B87167) (DMSO), ethanol, or phosphate-buffered saline (PBS). caymanchem.comnih.govmedchemexpress.com For example, stock solutions for cell culture experiments have been prepared at concentrations of 5 to 10 mM in 80% ethanol. nih.gov The solid compound should be stored at 4°C, sealed, and protected from moisture for short-term storage, while long-term storage is recommended at -20°C. medchemexpress.commedkoo.com Once in solution, stocks are typically stored at -20°C for periods of up to a month or -80°C for up to six months. medchemexpress.com
Table 2: Solubility of this compound
| Solvent | Concentration |
|---|---|
| DMSO | 125 mg/mL medchemexpress.com |
| Water | 100 mg/mL medchemexpress.com |
| Ethanol | 30 mg/mL caymanchem.com |
Derivatization Strategies for Bioorthogonal Labeling
The terminal alkyne group of propargylcholine is the key to its utility as a research tool. nih.gov After it is metabolically incorporated into phospholipids (B1166683), this alkyne group can be covalently modified through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". nih.govsigmaaldrich.com This reaction allows for the specific attachment of various reporter molecules that contain an azide (B81097) group. nih.govinterchim.fr
A primary application of propargylcholine labeling is the visualization of phospholipid synthesis and localization within cells and tissues. caymanchem.com This is achieved by conjugating the incorporated propargylcholine with a fluorescent azide. nih.gov After cells are incubated with propargylcholine, they are fixed, and the click chemistry reaction is performed to attach a fluorescent dye. nih.gov
Researchers have successfully used a variety of fluorescent azides for this purpose. For instance, NIH 3T3 cells labeled with propargylcholine show strong staining when reacted with Alexa568-azide, with the signal intensity correlating to the concentration of propargylcholine used. nih.govmedchemexpress.com Other fluorescent probes like fluorescein-azide (B1466869) and Alexa Fluor 594 azide have also been used effectively to visualize choline (B1196258) phospholipids in various cell types and even in whole organisms like Arabidopsis thaliana. nih.govnih.govnih.gov This method enables high-resolution imaging of phospholipid distribution in cellular organelles such as the plasma membrane, Golgi apparatus, mitochondria, and endoplasmic reticulum via fluorescence microscopy. nih.gov
Table 3: Examples of Fluorescent Azides Used with Propargylcholine
| Fluorescent Azide | Application Context | Research Finding |
|---|---|---|
| Alexa568-azide | Staining of propargylcholine-labeled NIH 3T3 cells. nih.govharvard.edu | Enables visualization of phospholipid synthesis and turnover. nih.gov |
| Fluorescein-azide | Imaging of propargylcholine-labeled phospholipids in NIH 3T3 cells and Arabidopsis thaliana. nih.govresearchgate.net | Co-localizes with markers for various cellular membranes, including the ER and Golgi. nih.gov |
In addition to fluorescent visualization, the alkyne handle on incorporated propargylcholine can be tagged with molecules for affinity purification. caymanchem.com The most common affinity tag used is biotin (B1667282), in the form of biotin-azide. nih.govinterchim.fr The click reaction attaches the biotin moiety to the propargylcholine-labeled phospholipids. nih.gov
This derivatization allows for the specific detection and isolation of the labeled lipids. jenabioscience.com For example, biotinylated phospholipids on the cell surface can be visualized by staining with fluorescently conjugated streptavidin, which binds tightly to biotin. nih.gov This technique has been used to demonstrate that propargylcholine-containing phospholipids are present in the outer leaflet of the plasma membrane. nih.gov Furthermore, cells labeled with propargylcholine and reacted with biotin-azide can be processed for immuno-electron microscopy, where the biotin tag is detected using anti-biotin antibodies and protein A-gold particles, providing precise subcellular localization. nih.gov This affinity tagging approach is also fundamental for proteomic studies where newly synthesized proteins are metabolically labeled and subsequently enriched through biotin-streptavidin affinity purification. nih.gov
Table 4: Affinity-Tagged Azides for Propargylcholine Labeling
| Affinity-Tagged Azide | Detection/Purification Method | Application |
|---|---|---|
| Biotin-azide | Fluorescently-labeled streptavidin/avidin. nih.gov | Visualization of cell-surface phospholipids. nih.gov |
| Biotin-azide | Anti-biotin antibodies and protein A-gold. nih.gov | Immuno-electron microscopy for precise subcellular localization. nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Propargyl bromide |
| N,N-dimethylethanolamine |
| Tetrahydrofuran (THF) |
| Toluene |
| Dimethyl sulfoxide (DMSO) |
| Ethanol |
| Alexa568-azide |
| Fluorescein-azide |
| Alexa Fluor 594-azide |
| Biotin-azide |
| Streptavidin |
| Choline |
| Phosphatidylcholine |
Metabolic Incorporation and Lipidome Analysis
Mechanism of Incorporation into Choline-Containing Phospholipids (B1166683)
Propargylcholine is cell-permeable and is processed by the endogenous cellular machinery for phospholipid synthesis. interchim.fr It is readily taken up by cells and enters the same metabolic pathways as its natural counterpart, choline (B1196258). researchgate.net The core of its incorporation mechanism lies in its recognition and utilization by the enzymes of the Kennedy pathway, also known as the CDP-choline pathway. interchim.frwikipedia.org
Once inside the cell, propargylcholine is first phosphorylated by choline kinase to form phosphopropargylcholine. wikipedia.org This intermediate is then converted to CDP-propargylcholine by the action of CTP:phosphocholine (B91661) cytidylyltransferase. wikipedia.org In the final step of the Kennedy pathway, the enzyme diacylglycerol cholinephosphotransferase transfers the phosphopropargylcholine headgroup from CDP-propargylcholine to a diacylglycerol (DAG) molecule. wikipedia.orgnih.gov This reaction results in the formation of phosphatidyl(propargyl)choline (PPC), the propargyl-analog of phosphatidylcholine (PC). nih.gov
The metabolic machinery of the cell incorporates propargylcholine into all major classes of choline-containing phospholipids. nih.govpnas.org The newly synthesized PPC directly contributes to the pool of phosphatidylcholines. nih.govsigmaaldrich.com Furthermore, the propargyl-choline (B8298643) headgroup can be transferred from PPC to ceramide to form propargyl-sphingomyelin (pSM), the analog of sphingomyelin (B164518) (SM). researchgate.netnih.gov Propargylcholine is also incorporated into ether phospholipids, which are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, resulting in the formation of ether-linked propargyl-phosphatidylcholine (pPC O). nih.govnih.gov Studies have shown that propargylcholine efficiently labels all classes of choline phospholipids, including PC, SM, and ether PCs. nih.gov
Efficiency of Propargylcholine Incorporation into Cellular Lipids
Propargylcholine is incorporated into cellular lipids with high efficiency. nih.gov The degree of incorporation is proportional to the concentration of propargylcholine supplied to the cells. nih.gov In studies using NIH 3T3 cells, labeling for 24 hours with varying concentrations of propargylcholine resulted in a significant replacement of natural choline headgroups. For instance, at a concentration of 100 μM, propargylcholine replaced 18% of the choline in total PC phospholipids. This replacement increased to 33% at 250 μM and 44% at 500 μM. nih.gov The incorporation is not limited to cultured cells, as strong incorporation into phospholipids has also been observed in whole animals. nih.gov In roots of Arabidopsis thaliana, propargylcholine labeling could account for approximately 50% of the total choline phospholipids. researchgate.net
| Propargylcholine Concentration (μM) | % Choline Replacement in Total PC (NIH 3T3 cells, 24h) |
|---|---|
| 100 | 18% |
| 250 | 33% |
| 500 | 44% |
Pathway-Specific Labeling
The incorporation of propargylcholine into phospholipids occurs specifically through the Kennedy pathway, also known as the CDP-choline pathway. interchim.frnih.gov This pathway is the primary route for the de novo synthesis of phosphatidylcholine in eukaryotic cells. nih.govnih.gov The enzymes of the Kennedy pathway—choline kinase, CTP:phosphocholine cytidylyltransferase, and cholinephosphotransferase—sequentially process propargylcholine, leading to the synthesis of PPC. wikipedia.orgnih.gov The reliance on this specific pathway allows researchers to use propargylcholine as a tool to study the activity and regulation of the Kennedy pathway itself. interchim.frresearchgate.net
Selective Labeling of De Novo Synthesized Phosphatidylcholine
Propargylcholine is readily taken up by cells and enters the Kennedy pathway, the primary route for de novo phosphatidylcholine (PC) synthesis. wikipedia.orgresearchgate.net In this pathway, choline is sequentially phosphorylated, converted to CDP-choline, and finally attached to a diacylglycerol backbone to form PC. wikipedia.org Due to its structural similarity to choline, propargylcholine is recognized and processed by the enzymes of the Kennedy pathway, leading to its incorporation into the polar head group of newly synthesized PC, forming propargyl-phosphatidylcholine (propargyl-PC). researchgate.netinterchim.fr
This metabolic incorporation effectively tags nascent PC molecules with a bioorthogonal handle—the propargyl group. researchgate.netnih.gov This alkyne moiety does not interfere with the normal biological processes of the cell but provides a specific site for covalent modification through a highly selective and efficient chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." researchgate.netpnas.org This allows for the attachment of various reporter molecules, such as fluorophores or affinity tags, enabling the visualization and isolation of the labeled phospholipids. researchgate.net
The efficiency of propargylcholine incorporation can be substantial, with studies showing that it can replace a significant fraction of the natural choline head groups in cellular phospholipids. nih.govresearchgate.net For instance, in NIH 3T3 cells, labeling with 100 µM, 250 µM, and 500 µM propargylcholine for 24 hours resulted in the replacement of 18%, 33%, and 44% of total PC with propargyl-PC, respectively. nih.gov Similarly, in plant studies using Arabidopsis thaliana, propargylcholine incorporation was observed in various tissues, with the highest levels found in the roots, where approximately 50% of the total choline phospholipids were labeled. researchgate.netnih.gov This high level of incorporation allows for sensitive detection and analysis of de novo synthesized phosphatidylcholine.
| Organism/Cell Line | Propargylcholine Concentration | Labeling Duration | Incorporation into Phosphatidylcholine (% of total PC) |
|---|---|---|---|
| NIH 3T3 cells | 100 µM | 24 hours | 18% |
| NIH 3T3 cells | 250 µM | 24 hours | 33% |
| NIH 3T3 cells | 500 µM | 24 hours | 44% |
| Arabidopsis thaliana (roots) | Not specified | Not specified | ~50% |
Quantitative Analysis of Propargylcholine Phospholipids
Following metabolic labeling, various mass spectrometry-based techniques can be employed for the quantitative analysis of propargylcholine-containing phospholipids. These methods offer high sensitivity and specificity, allowing for the detailed characterization of the labeled lipidome.
Direct-Infusion Mass Spectrometry
Direct-infusion mass spectrometry, also known as "shotgun lipidomics," is a high-throughput technique for the global analysis of lipid profiles from complex biological samples. mdpi.comnih.gov In this approach, a total lipid extract is directly introduced into the mass spectrometer without prior chromatographic separation. mdpi.combohrium.com The identification and quantification of individual lipid species are achieved through the selection of specific precursor and product ions in tandem mass spectrometry (MS/MS) experiments. researchgate.net
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful and widely used technique for the detailed structural characterization and quantification of phospholipids. researchgate.net ESI is a soft ionization method that allows for the transfer of intact lipid molecules into the gas phase with minimal fragmentation. researchgate.net Subsequent tandem mass spectrometry (MS/MS) analysis involves the isolation of a specific lipid ion (precursor ion) and its fragmentation to generate characteristic product ions that provide structural information, such as the head group and fatty acyl chain composition. nih.gov
In the context of propargylcholine-labeled lipids, ESI-MS/MS can be used to identify and quantify specific molecular species of propargyl-PC. nih.govharvard.edu By performing precursor ion scans for the fragment corresponding to the propargyl-phosphocholine head group, it is possible to selectively detect all propargyl-PC species within a complex mixture. nih.gov Conversely, neutral loss scans can identify lipids that lose a neutral fragment corresponding to the propargyl-choline head group upon fragmentation. nih.gov This approach provides detailed information on the fatty acid composition of the newly synthesized PC, offering insights into the remodeling of phospholipid acyl chains. nih.gov
Quantitative data from a study on NIH 3T3 cells labeled with varying concentrations of propargylcholine demonstrates the utility of ESI-MS/MS in determining the relative abundance of different phospholipid classes.
| Phospholipid Class | Control (0 µM Propargylcholine) | 100 µM Propargylcholine | 250 µM Propargylcholine | 500 µM Propargylcholine |
|---|---|---|---|---|
| Phosphatidylcholine (PC) | 49.8 ± 1.2 | 43.1 ± 1.5 | 36.2 ± 1.1 | 30.5 ± 0.9 |
| Propargyl-PC | 0 | 9.1 ± 0.8 | 17.5 ± 1.0 | 24.1 ± 1.3 |
| Sphingomyelin (SM) | 6.2 ± 0.5 | 5.9 ± 0.4 | 5.6 ± 0.3 | 5.3 ± 0.4 |
| Propargyl-SM | 0 | 0.3 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 |
| Phosphatidylethanolamine (PE) | 19.5 ± 0.9 | 19.8 ± 1.1 | 20.1 ± 0.9 | 20.5 ± 1.0 |
| Phosphatidylserine (PS) | 8.1 ± 0.6 | 8.3 ± 0.7 | 8.5 ± 0.6 | 8.7 ± 0.7 |
| Phosphatidylinositol (PI) | 10.3 ± 0.7 | 10.5 ± 0.8 | 10.7 ± 0.7 | 10.9 ± 0.8 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govund.edu In lipidomics, LC is used to separate the complex mixture of lipids based on their physicochemical properties, such as polarity or acyl chain length, before they are introduced into the mass spectrometer. researchgate.netund.edu This separation reduces ion suppression effects and allows for the identification and quantification of a wider range of lipid species, including isomers. und.edu
For the analysis of propargylcholine-labeled phospholipids, LC-MS provides a robust platform for both qualitative and quantitative studies. acs.org Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve optimal separation of the labeled lipids. acs.org The subsequent detection by MS allows for the precise measurement of the abundance of each separated propargyl-PC species. nih.gov This technique is particularly valuable for in-depth lipidomic profiling and for studies where the separation of isomeric or isobaric lipid species is crucial. und.edu
Applications in Cellular and Molecular Imaging
Fluorescence Microscopy for Subcellular Localization
Fluorescence microscopy is a key application for propargylcholine-based labeling, offering high sensitivity and the ability to visualize the distribution of choline (B1196258) phospholipids (B1166683) within the complex architecture of the cell. nih.gov
The metabolic labeling of cells with propargylcholine provides a direct method to visualize the synthesis and turnover of choline-containing phospholipids. nih.govpnas.orgsigmaaldrich.com By introducing propargylcholine into the cellular environment, it is readily taken up and utilized by the cell's natural metabolic pathways for phospholipid biosynthesis. interchim.fr This results in the incorporation of the alkyne-tagged choline analog into nascent phospholipids, such as phosphatidylcholine and sphingomyelin (B164518). interchim.fr
Following incorporation, the alkyne-modified phospholipids can be visualized by reacting them with a fluorescent azide (B81097) via click chemistry. nih.govinterchim.fr This allows researchers to track the spatial and temporal dynamics of newly synthesized phospholipids. The intensity of the fluorescence signal can be correlated with the rate of phospholipid synthesis, providing insights into cellular metabolic activity. Studies have demonstrated that this method can be used to image phospholipid synthesis in a variety of cell types and even in whole organisms. nih.govpnas.orgsigmaaldrich.com
| Cell Type/Organism | Labeled Phospholipids | Imaging Application |
| NIH 3T3 Cells | Phosphatidylcholine, Sphingomyelin | Visualization of synthesis and subcellular distribution |
| Arabidopsis thaliana | Choline phospholipids | Imaging in root, stem, leaf, and seed tissues |
| Mouse | Choline phospholipids | In vivo imaging of synthesis in various tissues |
The use of propargylcholine in conjunction with click chemistry and fluorescence microscopy allows for the visualization of choline phospholipids with high spatial resolution and sensitivity. nih.govpnas.orgsigmaaldrich.com The small size of the propargyl group and the azide-fluorophore conjugate minimizes potential steric hindrance and disruption to the natural behavior and localization of the lipids. This enables detailed imaging of the intricate network of cellular membranes.
The high sensitivity of this method stems from the efficiency and specificity of the click reaction, which allows for the robust attachment of bright and photostable fluorophores. This results in a strong fluorescent signal from the labeled phospholipids, enabling their detection even at low abundance. The low background signal associated with this technique further enhances the sensitivity, allowing for clear visualization of labeled structures. nih.gov This high degree of resolution and sensitivity has been instrumental in mapping the distribution of newly synthesized phospholipids to various intracellular compartments. nih.gov
A significant advantage of using propargylcholine for phospholipid imaging is the ability to perform co-localization studies with known subcellular markers. nih.govresearchgate.netnih.gov By co-expressing fluorescently tagged proteins that are targeted to specific organelles, researchers can simultaneously visualize the localization of newly synthesized choline phospholipids in relation to these structures.
Studies have successfully demonstrated the co-localization of propargylcholine-labeled phospholipids with markers for a variety of organelles, providing valuable information about phospholipid trafficking and distribution. nih.gov
| Organelle | Marker | Observation |
| Plasma Membrane | Fluorescent protein fusion | Co-localization observed, indicating distribution to the cell surface. nih.gov |
| Golgi Apparatus | Fluorescent protein fusion | Strong co-localization, consistent with its role in lipid synthesis and processing. nih.gov |
| Mitochondria | Fluorescent protein fusion | Co-localization indicates the transport of choline phospholipids to mitochondria. nih.gov |
| Endoplasmic Reticulum | Fluorescent protein fusion | Co-localization confirms the ER as a primary site of phospholipid synthesis. nih.gov |
| Nucleus | DAPI | Weak association observed. nih.gov |
| Tonoplast and ER (in plants) | Fluorescent markers | Coinciding fluorescent signals were noted. researchgate.netnih.gov |
These co-localization experiments have been crucial in confirming that propargylcholine-labeled phospholipids are synthesized in the endoplasmic reticulum and Golgi apparatus and are subsequently distributed to other cellular membranes, including the plasma membrane and mitochondria. nih.gov
Electron Microscopy for Ultrastructural Studies
While fluorescence microscopy provides valuable insights into the subcellular distribution of phospholipids, electron microscopy offers unparalleled resolution for examining their ultrastructural localization. The integration of propargylcholine labeling with electron microscopy techniques has enabled the visualization of choline phospholipids at the nanometer scale. nih.govpnas.orgsigmaaldrich.com
A powerful technique for studying the distribution of molecules within biological membranes is quick-freeze freeze-fracture replica labeling (QF-FRL). acs.org This method has been adapted to visualize propargylcholine-labeled phospholipids, providing insights into their distribution between the two leaflets of a membrane bilayer. acs.orgresearchgate.net
The process involves metabolically labeling cells with propargylcholine, followed by rapid freezing to halt molecular motion. acs.org The frozen cells are then fractured, which splits the membrane bilayers into their protoplasmic and exoplasmic leaflets. acs.orgyoutube.com A platinum-carbon replica of the fractured surface is created, and the attached lipids are then subjected to a click reaction with a biotin-azide. acs.org The biotinylated phospholipids on the replica can then be detected by immunogold labeling. acs.org
This approach has been instrumental in revealing the asymmetrical distribution of choline phospholipids in the membranes of organelles such as the Golgi apparatus and the plasma membrane in budding yeast. acs.org
For ultrastructural localization in transmission electron microscopy, propargylcholine-labeled phospholipids can be detected using immunogold labeling. acs.orgresearchgate.net In this method, after metabolic labeling, cells are fixed and sectioned. The alkyne groups of the incorporated propargylcholine are then reacted with a biotin-azide via click chemistry. nih.gov
The biotinylated sections are subsequently incubated with anti-biotin antibodies, followed by a secondary antibody or protein A conjugated to colloidal gold particles. nih.gov These electron-dense gold particles can then be visualized by transmission electron microscopy, revealing the precise location of the newly synthesized phospholipids within the cellular ultrastructure. nih.gov This technique has been used to confirm the presence of propargylcholine-labeled phospholipids in various cellular membranes, including the nuclear membrane, endoplasmic reticulum, mitochondria, and plasma membrane, while being largely absent from the nucleus and areas of the cytoplasm lacking membranes. nih.govharvard.edu
Stimulated Raman Scattering (SRS) Microscopy
Stimulated Raman Scattering (SRS) microscopy is a nonlinear optical imaging technique that provides label-free chemical contrast based on the intrinsic vibrational properties of molecules. When combined with metabolic labeling using propargylcholine, SRS microscopy enables the highly sensitive and specific imaging of choline-containing phospholipids. The terminal alkyne group of propargylcholine possesses a unique Raman scattering signal in the "cellular silent region" of the vibrational spectrum (around 2100-2200 cm⁻¹), where endogenous biomolecules exhibit minimal interference. This allows for the background-free visualization of propargylcholine-labeled lipids.
The process involves introducing propargylcholine to cells or organisms, where it is metabolized and integrated into phospholipids. Subsequently, SRS microscopy is employed to detect the characteristic alkyne vibration, generating high-resolution images of the distribution and dynamics of newly synthesized choline phospholipids. This technique offers several advantages over fluorescence-based methods, including the absence of photobleaching and the ability to perform quantitative imaging.
Live-Cell Imaging Methodologies
The primary methodology for live-cell imaging using propargylcholine is based on bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". After metabolic incorporation of propargylcholine into cellular membranes, the alkyne-tagged phospholipids can be covalently linked to an azide-modified fluorescent probe. This reaction is highly specific and can be performed under biocompatible conditions, making it suitable for live-cell applications.
The workflow for live-cell imaging with propargylcholine typically involves the following steps:
Metabolic Labeling: Cells or organisms are incubated with propargylcholine, allowing for its incorporation into choline-containing phospholipids.
Fixation and Permeabilization (for intracellular targets): For visualizing intracellular structures, cells are often fixed and permeabilized to allow the entry of the click chemistry reagents.
Click Reaction: The labeled cells are then treated with a cocktail containing an azide-functionalized fluorophore, a copper(I) catalyst, and a reducing agent to facilitate the covalent attachment of the fluorescent probe to the propargylcholine-modified lipids.
Imaging: The fluorescently labeled structures are then visualized using standard fluorescence microscopy techniques.
This methodology provides a robust and versatile platform for studying the synthesis, trafficking, and localization of choline phospholipids in living systems with high spatial and temporal resolution.
Imaging in Various Organisms and Cell Types
The utility of propargylcholine as a metabolic label for imaging has been demonstrated across a wide array of biological systems, from single-celled organisms to complex tissues.
Propargylcholine has been extensively used to visualize choline phospholipids in various mammalian cell lines.
NIH 3T3 cells: Studies have shown that propargylcholine is efficiently incorporated into all classes of choline phospholipids in NIH 3T3 cells. Following overnight labeling, the resulting alkyne-tagged phospholipids can be readily visualized by fluorescence microscopy after a click reaction with a fluorescent azide nih.gov. The staining intensity increases with higher concentrations of propargylcholine, and the label is distributed to various cellular membranes, including the plasma membrane, Golgi apparatus, mitochondria, and endoplasmic reticulum nih.gov.
HeLa cells: In HeLa cells, propargylcholine has been utilized for imaging choline phospholipids using both fluorescence microscopy and SRS microscopy. Research has demonstrated the rapid uptake of propargylcholine and its subsequent labeling via click chemistry, with the fluorescent signal predominantly localized in the cytoplasm nih.gov. SRS imaging of HeLa cells treated with propargylcholine reveals a strong signal at the alkyne vibrational frequency, providing a clear map of choline phospholipid distribution.
Mouse Embryonic Fibroblasts (MEFs): While detailed quantitative studies on propargylcholine imaging in MEFs are less common in the readily available literature, the general principles of metabolic labeling and click chemistry are applicable to this cell type for visualizing choline phospholipid dynamics.
Huh7 cells: In the human hepatoma cell line Huh7, which is a key model for studying liver cell biology and lipid metabolism, propargylcholine has been used to study the distribution of choline phospholipids.
Primary human fibroblasts: Similar to immortalized cell lines, primary human fibroblasts have been successfully labeled with propargylcholine to visualize the localization of choline-containing lipids.
Brain endothelial cells: Propargylcholine has been employed to investigate choline phospholipid metabolism in brain endothelial cells. A novel mass spectrometry-based method has been developed to analyze propargylcholine-containing phospholipids in these cells, providing a detailed and quantitative view of their metabolism researchgate.net.
Table 1: Propargylcholine Imaging in Mammalian Cells
| Cell Type | Imaging Technique | Key Findings |
|---|---|---|
| NIH 3T3 | Fluorescence Microscopy | Efficient incorporation into all classes of choline phospholipids; localization to plasma membrane, Golgi, mitochondria, and ER. nih.gov |
| HeLa | Fluorescence & SRS Microscopy | Rapid cytoplasmic uptake and labeling; strong alkyne signal in SRS imaging. nih.gov |
| Brain Endothelial Cells | Mass Spectrometry | Detailed quantitative analysis of choline phospholipid metabolism. researchgate.net |
In the budding yeast Saccharomyces cerevisiae, propargylcholine serves as a valuable tool for studying phospholipid synthesis and distribution. Yeast readily incorporates propargylcholine into its cellular membranes. Following incorporation, the alkyne-tagged phospholipids can be visualized using click chemistry coupled with fluorescence microscopy. This approach allows for the investigation of lipid trafficking and the spatial organization of membranes within the yeast cell. Live-cell imaging protocols have been adapted to study the dynamic processes involving choline phospholipids in this model organism.
Propargylcholine has been successfully used for the fluorescence imaging of choline phospholipids in the model plant Arabidopsis thaliana.
Uptake and Incorporation: Arabidopsis seedlings readily take up propargylcholine through their roots when grown on a supplemented medium nih.gov.
Visualization: Following uptake and incorporation, a click-chemistry reaction with a fluorescently tagged azide allows for the visualization of choline phospholipids in various tissues, including roots, leaves, stems, siliques, and seeds nih.gov.
Subcellular Localization: Co-localization studies have shown that the fluorescent signals from labeled choline phospholipids are present in cellular membranes such as the tonoplast and the endoplasmic reticulum nih.gov. Mass spectrometry analysis has revealed that the highest incorporation of propargylcholine occurs in the roots nih.gov.
Table 2: Propargylcholine Incorporation in Arabidopsis thaliana Tissues
| Tissue | Imaging Technique | Key Findings |
|---|---|---|
| Roots | Fluorescence Microscopy, Mass Spectrometry | Strongest incorporation of propargylcholine. |
| Leaves, Stems, Siliques, Seeds | Fluorescence Microscopy, Mass Spectrometry | Successful incorporation and visualization of choline phospholipids. |
| Leaf Epidermis (Guard Cells) | Fluorescence Microscopy | Displayed strong labeling. nih.gov |
The application of propargylcholine imaging has also been extended to bacterial systems.
Pseudomonas aeruginosa : A method for in vivo phospholipid labeling using propargylcholine has been described for Pseudomonas aeruginosa. This allows for the covalent labeling of lipids and visualization of cell membranes, which appear as heterogeneous patches under fluorescence microscopy jenabioscience.com. The fluorescence intensity is dependent on the concentration of propargylcholine, and the label is localized to the membrane fraction of the cells jenabioscience.com.
Escherichia coli : In E. coli, the expression of phosphatidylcholine synthase (Pcs) enables the incorporation of exogenously supplied propargylcholine into phosphatidyl(propargyl)choline. This metabolic labeling strategy has been used to develop a fluorescence-based assay to detect a compromised outer membrane in intact bacteria nih.gov.
In Vivo Imaging in Animal Models (e.g., Mice, Rhesus Monkeys)
Propargylcholine has been utilized as a chemical reporter for in vivo imaging studies, enabling the visualization of choline phospholipid metabolism in living organisms. This approach relies on the metabolic incorporation of propargylcholine into phospholipids, followed by bioorthogonal click chemistry to attach a fluorescent probe for detection.
Mice
Research has demonstrated the feasibility of using propargylcholine to metabolically label and image choline phospholipids in mouse tissues. nih.govpnas.org In these studies, propargylcholine is administered to the animals, where it is taken up by cells and incorporated into choline-containing phospholipids through the endogenous metabolic pathways. nih.gov The alkyne group on the propargyl moiety serves as a handle for the subsequent covalent attachment of azide-derivatized fluorescent dyes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". pnas.orgmedchemexpress.com
This technique allows for the microscopic visualization of phospholipid synthesis and distribution within various tissues. nih.govpnas.org Fluorescence microscopy of tissue sections from mice treated with propargylcholine reveals the locations of newly synthesized choline phospholipids. nih.gov Studies have shown strong incorporation of propargylcholine into all classes of choline phospholipids. nih.govpnas.org Furthermore, lipidomic analysis has indicated that the fatty acid composition of these labeled phospholipids is very similar to that of native choline phospholipids, suggesting that propargylcholine is a reliable analog for studying lipid metabolism. nih.govpnas.org
Detailed findings from in vivo imaging studies in mice are summarized in the table below.
Table 1: Research Findings of Propargylcholine in Vivo Imaging in Mice
| Animal Model | Target Biomolecule | Imaging Modality | Key Findings |
|---|---|---|---|
| Mouse | Choline-containing phospholipids | Fluorescence Microscopy | Propargylcholine is efficiently incorporated into choline phospholipids in various tissues. nih.gov |
| Mouse | Newly synthesized choline phospholipids | Fluorescence Microscopy | Allows for the microscopic visualization of phospholipid synthesis in vivo. pnas.org |
Rhesus Monkeys
Currently, there is no publicly available research data detailing the use of propargylcholine for in vivo imaging in Rhesus monkeys.
Investigating Phospholipid Synthesis and Metabolism
The use of propargylcholine provides a direct method to trace the synthesis and subsequent metabolic fate of choline-containing phospholipids, which are the most abundant phospholipids in cellular membranes and are integral to membrane structure and cell signaling. nih.govpnas.orgpnas.org
This metabolic labeling has been instrumental in tracking newly synthesized PC. For instance, research on autophagy has utilized propargylcholine to demonstrate that de novo PC synthesis is essential for the formation and maintenance of autophagosome membranes. researchgate.netsigmaaldrich.com By tracing the propargyl-labeled lipids, scientists have visualized the incorporation of new phospholipids into the membranes of autophagosomes, the endoplasmic reticulum (ER), and mitochondria during this process. researchgate.netsigmaaldrich.com
Investigations into the kinetics of propargylcholine incorporation have shed light on the turnover rates of choline phospholipids. nih.govnih.gov Studies in cultured cells have revealed that the synthesis of propargylcholine-labeled phospholipids is a rapid process, with detectable incorporation occurring within 30 minutes of introducing the analog. nih.gov This initial rapid synthesis is followed by a period of slow turnover. nih.gov This observation is consistent with the known half-life of mammalian phospholipids that have been labeled with radioactive choline, suggesting that the propargylcholine-modified head groups behave similarly to natural choline within the cell's metabolic cycles. nih.gov
Propargylcholine is a comprehensive tool for studying the metabolism of all classes of choline-containing lipids, not just phosphatidylcholine. nih.govnih.gov Upon entering the cell, it is incorporated into various choline phospholipids, including sphingomyelin (SM) and ether phospholipids. pnas.orgnih.gov This broad incorporation allows for the simultaneous investigation of multiple interconnected metabolic pathways. nih.gov For example, it has been used to trace the metabolism of sphingomyelin, which involves enzymes like sphingomyelin synthase. researchgate.net Advanced mass spectrometry techniques have been developed to analyze propargylcholine-containing phospholipids, providing a quantitative and detailed view of their metabolism and helping to elucidate differences in the metabolic pathways of phosphatidylcholine and ether phosphatidylcholine. sigmaaldrich.comnih.gov
| Topic | Key Finding | Primary Method | Significance |
|---|---|---|---|
| De Novo Synthesis | Propargylcholine is efficiently incorporated into phosphatidylcholine via the Kennedy pathway. harvard.eduresearchgate.net | Metabolic Labeling & Fluorescence Microscopy | Allows direct visualization of new phospholipid synthesis in organelles like autophagosomes and the ER. researchgate.net |
| Phospholipid Turnover | Labeled phospholipids show rapid synthesis followed by slow turnover, mimicking natural choline lipids. nih.gov | Pulse-Chase Labeling & Imaging | Provides insights into the stability and lifespan of structural phospholipids in cellular membranes. nih.gov |
| Choline Lipid Metabolism | Incorporates into all classes of choline phospholipids (PC, SM, etc.), enabling broad metabolic studies. nih.govpnas.orgnih.gov | Mass Spectrometry & Lipidomics | Facilitates detailed analysis of complex lipid metabolic networks and pathway crosstalk. sigmaaldrich.comnih.gov |
Elucidating Subcellular Localization and Distribution of Phospholipids
A significant advantage of using propargylcholine is the ability to visualize the location of newly synthesized phospholipids within the cell at high resolution. nih.govnih.govpnas.org Choline phospholipids are primarily synthesized in the endoplasmic reticulum and the Golgi apparatus, from where they are transported to other cellular membranes. pnas.orgnih.gov Imaging studies using propargylcholine have confirmed this distribution pattern and provided more detailed insights. nih.gov
Following their synthesis, propargylcholine-labeled phospholipids are transported to various cellular destinations, including the plasma membrane. pnas.orgnih.gov Co-localization studies, using fluorescent protein markers for specific organelles, have shown a clear signal from propargylcholine-labeled lipids at the plasma membrane. nih.gov This demonstrates the successful trafficking of these lipids from their synthesis sites to the cell periphery. nih.gov Furthermore, advanced techniques like freeze-fracture electron microscopy combined with click chemistry have been used to investigate the distribution of these labeled phospholipids between the two leaflets of the plasma membrane, revealing differences in membrane asymmetry between organisms like yeast and mammals. harvard.edu In mammalian cells, the distribution was found to be symmetrical, whereas in yeast, it was predominantly in the cytoplasmic leaflet. harvard.edu
The Golgi apparatus is a key organelle in lipid metabolism, particularly for the synthesis of sphingomyelin from phosphatidylcholine. nih.gov Propargylcholine labeling has been used to visualize the presence and synthesis of choline phospholipids within the Golgi complex. pnas.orgnih.gov Imaging experiments show a distinct co-localization of the propargylcholine-derived fluorescent signal with markers for the Golgi apparatus. nih.gov This confirms the Golgi as a major site for the processing and trafficking of newly synthesized choline phospholipids. nih.govharvard.edu
| Organelle | Observation | Technique | Implication |
|---|---|---|---|
| Plasma Membrane | Strong co-localization of labeled phospholipids with plasma membrane markers. nih.gov Symmetrical distribution between leaflets in mammalian cells. harvard.edu | Confocal Microscopy, Freeze-Fracture EM nih.govharvard.edu | Confirms trafficking of new phospholipids to the cell surface and provides insight into membrane leaflet organization. harvard.edu |
| Golgi Apparatus | Clear co-localization with Golgi markers. nih.gov Asymmetrical distribution in yeast Golgi. harvard.edu | Confocal Microscopy, Fluorescence Imaging nih.gov | Highlights the Golgi's central role in the synthesis (e.g., sphingomyelin) and sorting of choline phospholipids. nih.govharvard.edu |
Propargylcholine (bromide): A Tool for Elucidating Phospholipid Dynamics and Cellular Functions
Propargylcholine, an alkyne-containing analog of choline, has emerged as a powerful chemical tool in cell biology for the study of choline-containing phospholipids. caymanchem.com Its metabolic incorporation into major phospholipid classes, such as phosphatidylcholine (PC) and sphingomyelin (SM), allows for their subsequent visualization and analysis through bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govpnas.orgnih.govresearchgate.net This technique enables researchers to tag and trace the synthesis, trafficking, and localization of these essential membrane components with high sensitivity and spatial resolution. nih.govpnas.orgnih.govresearchgate.net
Mechanistic Studies and Biological Interactions
Inhibition of Choline (B1196258) Catabolism in Bacteria
Pseudomonas aeruginosa Growth Inhibition
Studies have demonstrated that propargylcholine effectively inhibits the growth of Pseudomonas aeruginosa when the bacterium is cultured in a medium containing choline, glycine (B1666218) betaine (B1666868) (GB), or dimethylglycine (DMG) as the only source of carbon. nih.gov The introduction of propargylcholine to the growth medium leads to a significant reduction in bacterial proliferation. For instance, the addition of 500 μM of propargylcholine can completely halt the growth of P. aeruginosa on a choline-based medium. nih.gov The inhibitory effect is specific to the choline catabolic pathway, as the growth of the bacterium on other carbon sources like pyruvate (B1213749) and glucose remains unaffected by the presence of propargylcholine. nih.gov The 50% inhibitory concentration (IC50) of propargylcholine for P. aeruginosa growth on DMG has been determined to be approximately 5.16 ± 0.71 μM. nih.gov It is important to note that propargylcholine itself does not serve as a carbon source for P. aeruginosa and does not induce the expression of genes controlled by the BetI or GbdR promoters, which are involved in choline metabolism. nih.gov While effective against P. aeruginosa, propargylcholine did not show the same growth inhibitory effects on other tested proteobacteria. nih.gov
Effect on Dimethylglycine (DMG), Choline, and Glycine Betaine Catabolism
The inhibitory action of propargylcholine is centered on the catabolism of dimethylglycine (DMG), a key intermediate in the breakdown of choline and glycine betaine. nih.govscience.govnih.gov The choline catabolic pathway involves the conversion of choline to betaine, which is then demethylated to DMG. nih.govresearchgate.net DMG is further demethylated to sarcosine. nih.gov Propargylcholine disrupts this pathway at the level of DMG demethylation. nih.gov Research has shown that propargylcholine is, in fact, a pro-inhibitor that is catabolized by the bacterium into its active inhibitory form, propargylmethylglycine. nih.gov This active metabolite is what directly hinders the enzymatic breakdown of DMG. nih.gov Consequently, the presence of propargylcholine leads to an accumulation of DMG and a halt in the downstream metabolic processes that would typically generate energy and carbon for the bacterium from choline, glycine betaine, or DMG. nih.gov
Involvement of BetBA and GbcAB Enzymes
The catabolism of choline to glycine betaine in P. aeruginosa is facilitated by the BetBA enzymes. Subsequently, the conversion of glycine betaine to dimethylglycine is carried out by the GbcAB enzyme complex. While propargylcholine's primary inhibitory target is downstream of these enzymes, specifically the Dgc-catalyzed demethylation of dimethylglycine, the initial steps involving BetBA and GbcAB are crucial for the processing of choline and glycine betaine into the substrate (DMG) that is ultimately affected by the inhibitor. nih.gov
Interaction with Cellular Transport Systems
Beyond its effects on bacterial metabolism, propargylcholine has been utilized as a tool to investigate cellular transport mechanisms, particularly those involving phospholipid transport.
ABCA3 Transporter Function in Phospholipid Transport
Propargylcholine has been employed as a metabolic label to study the function of the ATP-binding cassette sub-family A member 3 (ABCA3) transporter, a protein critical for the formation of lamellar bodies and the transport of phospholipids (B1166683) in pulmonary surfactant metabolism. nih.gov In this research context, propargylcholine serves as an analog to choline, allowing for the metabolic pulse-labeling of choline phospholipids. nih.govuni-muenchen.de The propargyl group on the choline analog enables its incorporation into phospholipids through the de novo synthesis pathway. uni-muenchen.de
Studies have shown that after a pulse-labeling period, propargylcholine-labeled lipids accumulate in vesicles that are positive for ABCA3 in a manner dependent on both time and concentration. nih.gov The functionality of the ABCA3 transporter can be assessed by observing the fluorescence intensity of these labeled lipids within the ABCA3-positive vesicles. For instance, treatment with an inhibitor of choline kinase or the presence of mutations in the ABCA3 gene resulted in decreased accumulation of the labeled lipids inside these vesicles, indicating impaired transporter function. nih.gov Conversely, the presence of miltefosine, a known substrate of ABCA3, also reduced the incorporation of the labeled lipids, further validating the use of propargylcholine as a probe for ABCA3 transport activity. nih.gov
Research on Neurological Disorders
The broader field of choline metabolism and its components is an active area of research in the context of neurological disorders. While direct studies on propargylcholine's therapeutic effects are not the focus, its role as a modulator of choline pathways provides a relevant backdrop. Alterations in phospholipid turnover and choline-containing phospholipids have been observed in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmcleanhospital.org For example, research has indicated that phosphatidylcholine-enriched media can enhance neuronal differentiation and may help to ameliorate neuronal damage under inflammatory conditions, which are often associated with neurological disorders. nih.gov Furthermore, understanding how choline is transported across the blood-brain barrier is crucial for developing drugs to treat these conditions, with recent research identifying the FLVCR2 protein as a key transporter of choline into the brain. uq.edu.au
Cancer Research Applications
Propargylcholine serves as a valuable tool in cancer research, primarily due to the altered choline metabolism observed in malignant cells. Cancer's rapid cell proliferation necessitates an increased production of phosphatidylcholine to build new cell membranes, leading to a heightened demand for choline. frontiersin.org Furthermore, cancer cells often feature altered signaling pathways that enhance choline uptake and utilization, and they frequently express higher levels of choline transporters compared to non-cancerous cells. frontiersin.orgnih.gov
As a structural analog of choline, propargylcholine is taken up by the same transport mechanisms. Its terminal alkyne group, however, allows it to be tagged with fluorescent molecules via a "click chemistry" reaction, enabling direct visualization and quantification of its uptake and metabolism. researchgate.netnih.gov
Choline Uptake and Retention in Cancer Cells
The elevated metabolic rate of cancer cells leads to a significantly higher uptake and retention of choline, a phenomenon that can be effectively monitored using propargylcholine. Studies have shown that neoplastic tissues can exhibit a four- to five-fold higher mean fluorescence intensity after propargylcholine administration compared to normal tissues, indicating a correspondingly higher uptake of the analog. nih.gov This differential uptake provides a clear contrast between cancerous and healthy cells. nih.gov
The specificity of this uptake for choline pathways has been confirmed through competition assays. The presence of choline chloride significantly reduces the uptake of propargylcholine, demonstrating that both molecules compete for the same cellular transporters. researchgate.net
Table 1: Propargylcholine Uptake Competition Assay This table shows the effect of choline chloride on the uptake of propargylcholine, demonstrating competition for the same cellular transport mechanisms.
| Competitor Concentration | Effect on Propargylcholine Uptake | Reference |
|---|
Once inside the cell, propargylcholine is incorporated into various phospholipids. Lipidomic profiling has demonstrated that propargylcholine can substitute for a significant portion of the natural choline pool without substantially altering the ratios of other non-choline lipids. researchgate.net
Table 2: Metabolic Incorporation of Propargylcholine This table details the efficiency of propargylcholine's incorporation into the cellular lipidome after a 24-hour labeling period.
| Propargylcholine Concentration | Incorporation Rate | Reference |
|---|
Assessment of Chemotherapy Response
The reliance of cancer cells on specific metabolic pathways, such as choline metabolism, can be exploited to assess their response to treatment. Changes in the uptake of choline can serve as an early indicator of a drug's effectiveness. Propargylcholine has been successfully used to visualize changes in choline uptake when evaluating the toxicity of chemotherapy drugs like cisplatin (B142131) on cancer cells. researchgate.net
A decrease in propargylcholine uptake following a therapeutic intervention would suggest that the cancer cells' metabolic activity is declining, indicating a positive response to the treatment. This method allows for the monitoring of therapeutic efficacy at a cellular level. The inhibition of key oncogenic signaling pathways by certain anticancer drugs is known to induce changes in the levels of choline-containing metabolites, reinforcing the link between choline metabolism and treatment response. frontiersin.org
Table of Compounds
| Compound Name |
|---|
| Propargylcholine |
| Phosphatidylcholine |
| Choline |
| Phosphatidylserine |
| Sphingomyelin (B164518) |
| Cisplatin |
Advanced Research Methodologies Involving Propargylcholine Bromide
Integration with Bioorthogonal Chemistry for Targeted Studies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Propargylcholine serves as a prime example of a bioorthogonal chemical reporter. Once introduced to cells or organisms, it is processed by the same enzymatic machinery as endogenous choline (B1196258), leading to its incorporation into phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518). pnas.orgresearchgate.netpnas.org The terminal alkyne group of the incorporated propargylcholine then becomes available for highly specific chemical ligation with a probe molecule, most commonly through a "click chemistry" reaction. nih.govnih.gov This strategy allows for the precise labeling and subsequent analysis of newly synthesized choline phospholipids. interchim.fr
This metabolic labeling approach has been successfully applied in a variety of biological systems, including mammalian cells, nih.gov plants like Arabidopsis thaliana, nih.govresearchgate.net and bacteria such as Pseudomonas aeruginosa. microbiologyresearch.org The ability to tag and visualize specific lipid molecules provides a direct method for studying their localization and dynamics within cells and tissues. nih.govnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely used click chemistry reaction for labeling propargylcholine-containing phospholipids is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole linkage between the alkyne group of propargylcholine and an azide-modified reporter molecule. nih.govnih.govsigmaaldrich.com The reporter can be a fluorophore for microscopic visualization, a biotin (B1667282) tag for affinity purification, or any other desired probe. interchim.fr
The CuAAC reaction is highly efficient and specific, proceeding under mild conditions that are compatible with biological specimens. jenabioscience.com The presence of a copper(I) catalyst is essential for the reaction to occur at a biologically relevant rate. nih.gov Typically, a copper(II) salt such as copper sulfate (B86663) is used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. interchim.frjenabioscience.com To enhance the efficiency of the reaction and protect biomolecules from potential damage by reactive oxygen species, a copper-chelating ligand is often included. nih.govjenabioscience.com
This technique has been instrumental in visualizing the distribution of choline phospholipids in various cellular compartments and tissues. nih.govnih.gov For example, after metabolic labeling with propargylcholine, CuAAC with a fluorescent azide (B81097) allows for the imaging of these lipids in cell membranes, the endoplasmic reticulum, and the tonoplast in plant cells. nih.govresearchgate.net
| Component | Role in CuAAC Reaction | Example |
|---|---|---|
| Propargylcholine | Metabolic label with a terminal alkyne | Incorporated into phosphatidylcholine |
| Azide-modified probe | Reporter molecule for detection | Alexa Fluor 594 azide, Biotin-azide |
| Copper(I) catalyst | Accelerates the cycloaddition reaction | Generated from CuSO4 and sodium ascorbate |
| Ligand | Stabilizes the Cu(I) ion and enhances reaction rate | THPTA, BTTAA |
Copper-Free Click Chemistry
While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a concern for studies in living organisms. sigmaaldrich.com To circumvent this issue, copper-free click chemistry methods have been developed. These reactions rely on the use of strained cyclooctyne (B158145) derivatives that can react spontaneously with azides via a strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a metal catalyst. sigmaaldrich.com
In the context of propargylcholine labeling, the strategy would be reversed: cells would be supplied with an azide-containing choline analog, and the subsequent detection would be carried out using a cyclooctyne-functionalized probe. interchim.fr This approach is particularly valuable for in vivo imaging and for applications where the perturbation of cellular processes by copper is a significant concern. The reaction between cyclooctynes and azides is highly selective and proceeds rapidly at physiological temperatures, making it well-suited for live-cell imaging. sigmaaldrich.com
Use in Quantitative and Time-Resolved Studies
Beyond qualitative visualization, propargylcholine labeling enables quantitative and time-resolved investigations of phospholipid metabolism. By varying the duration of propargylcholine exposure, researchers can conduct pulse-chase experiments to track the synthesis and turnover of choline phospholipids. nih.gov For instance, significant incorporation of propargylcholine can be detected in as little as 30 minutes, with labeling intensity increasing over time and reaching saturation after approximately 24 hours. nih.gov
This temporal control allows for the study of the kinetics of phospholipid trafficking and degradation. Furthermore, combining propargylcholine labeling with mass spectrometry provides a powerful platform for detailed lipidomic analysis. nih.govnih.govnih.gov A novel mass spectrometry method has been developed that uses an azidopalmitate reporter to specifically and sensitively detect propargylcholine-containing phospholipids. nih.govsigmaaldrich.com This technique offers a quantitative and detailed view of the metabolism of different choline phospholipid species, such as phosphatidylcholine and ether phosphatidylcholine. nih.govsigmaaldrich.com
| Time Point | Observation | Reference |
|---|---|---|
| 30 minutes | Detectable propargylcholine incorporation | nih.gov |
| 3-6 hours | Strong propargylcholine labeling visible | nih.gov |
| 24 hours | Saturation of propargylcholine incorporation | nih.gov |
Development of Novel Assays
The ability to visualize and quantify choline phospholipid metabolism with propargylcholine has led to the development of novel assays for various biomedical applications. One significant area of application is in cancer research. It has been shown that propargylcholine uptake can be used to differentiate between cancerous and non-cancerous cells. nih.gov High-resolution optical molecular imaging of clinically isolated biopsies has demonstrated a significantly higher fluorescence contrast in neoplastic tissues compared to normal tissues after labeling with propargylcholine. nih.gov
This differential uptake provides the basis for assays to assess the response of cancer cells to chemotherapy. nih.gov By monitoring changes in propargylcholine incorporation, researchers can gain insights into how therapeutic agents affect lipid metabolism in cancer cells. These assays offer a rapid and sensitive method for evaluating the efficacy of anti-cancer drugs at the single-cell level. nih.gov
Microscopic Techniques for High-Resolution Analysis
A key advantage of propargylcholine labeling is its compatibility with a wide range of advanced microscopic techniques, enabling high-resolution analysis of choline phospholipid distribution in cells and tissues. nih.govnih.gov
Confocal Laser Scanning Microscopy is frequently used to visualize the fluorescence signal from labeled phospholipids with high spatial resolution. nih.govnih.gov This technique allows for the optical sectioning of thick specimens, reducing out-of-focus light and generating sharp, detailed images of subcellular structures. nih.gov Confocal microscopy has been employed to show the localization of propargylcholine-labeled phospholipids in the cell membranes, endoplasmic reticulum, and even in specific cell types like the guard cells of plant leaves. nih.govresearchgate.net
Fluorescence Microscopy , in a broader sense, is the foundational imaging modality for this methodology. nih.govnih.gov The covalent attachment of bright and photostable fluorophores via click chemistry allows for sensitive detection and imaging of the labeled lipids. researchgate.net Different fluorescent probes, such as fluorescein (B123965) and Alexa Fluor dyes, can be used to achieve multicolor imaging, for instance, to co-localize choline phospholipids with other cellular components. nih.govresearchgate.net
Electron Microscopy offers even higher resolution, enabling the visualization of propargylcholine-labeled phospholipids at the ultrastructural level. nih.gov For this application, the azide probe is typically tagged with biotin. After the click reaction, the biotinylated lipids can be detected using anti-biotin antibodies followed by protein A-gold particles, which are electron-dense and can be readily visualized by a transmission electron microscope. nih.gov This approach has been used to precisely map the distribution of newly synthesized choline phospholipids to various organelles, including the nuclear membrane, endoplasmic reticulum, mitochondria, and plasma membrane. nih.gov
Super-Resolution Microscopy techniques, which can overcome the diffraction limit of light, have also been used in conjunction with propargylcholine labeling to study the organization of specific lipids in bacterial cell walls with unprecedented detail. researchgate.net
The combination of propargylcholine-based metabolic labeling with these advanced imaging techniques provides a powerful toolkit for dissecting the complex cell biology of choline phospholipids.
Future Directions and Emerging Research Avenues
Expanding Applications to Other Lipid Classes
While propargylcholine has been instrumental for studying choline (B1196258) phospholipids (B1166683), the vast complexity of the lipidome necessitates the development of analogous bioorthogonal reporters for other lipid classes. The principles of metabolic labeling with small, alkyne- or azide-tagged precursors can be extended to visualize and track a wider array of lipids, moving beyond the choline headgroup.
Key research directions include:
Sterols: Bioorthogonal analogs of cholesterol, such as those containing an ethynyl (B1212043) group, have been developed to study sterol trafficking and interactions. proquest.comresearchgate.net These probes are incorporated into cells and can be visualized using click chemistry, offering a powerful method to investigate the subcellular distribution of cholesterol and its role in membrane domains. researchgate.net
Glycerolipids: To track the metabolism of glycerolipids more broadly, researchers have designed clickable monoacylglycerol (MAG) analogs. nih.gov These probes, featuring an azide (B81097) tag on the glycerol (B35011) backbone, can be metabolically incorporated into both neutral lipids (like triglycerides) and phospholipids, allowing for the tracking of general lipid metabolism. nih.gov By modifying the probe structure, labeling can be focused on specific pathways; for instance, blocking the sn-3 position of the glycerol probe can deactivate phospholipid tagging and enrich the labeling of neutral lipids. nih.gov
Other Phospholipids: Beyond choline, developing bioorthogonal precursors for other major phospholipid headgroups like ethanolamine, serine, and inositol (B14025) is a critical next step. Such tools would enable comparative studies of the synthesis, trafficking, and turnover of different phospholipid classes within the same system, providing a more holistic view of membrane dynamics.
| Lipid Class | Bioorthogonal Probe Example | Tag Type | Primary Research Application | Reference |
|---|---|---|---|---|
| Choline Phospholipids | Propargylcholine | Alkyne | Imaging synthesis, turnover, and localization of PC and SM. | nih.gov |
| Sterols | 19-Ethynyl Cholesterol | Alkyne | Visualizing subcellular distribution and trafficking of cholesterol. | proquest.com |
| Glycerolipids | C4-MAG-N3 (azide-tagged monoacylglycerol) | Azide | General labeling of neutral lipids and phospholipids to track glycerolipid metabolism. | nih.gov |
Refinement of Imaging Techniques for Enhanced Resolution
A major challenge in membrane biology is that many critical structures, such as lipid bilayers and microdomains, are smaller than the diffraction limit of light. nih.gov The combination of bioorthogonal labeling with super-resolution microscopy is a frontier that promises to overcome this barrier.
Emerging strategies include:
Expansion Microscopy (ExM): This technique physically expands the biological sample after labeling, allowing for nanoscale details to be resolved with conventional confocal microscopes. cornell.edu Recently, a method called Lipid Expansion Microscopy (LExM) has been developed specifically for lipids. nih.govcornell.edu In LExM, clickable lipid analogs like propargylcholine are incorporated into cellular membranes, reacted with a fluorescent azide probe, and then anchored to an expandable hydrogel, enabling super-resolution imaging of membrane structures. nih.govcornell.edu
Stochastic Optical Reconstruction Microscopy (STORM): This single-molecule localization technique can achieve resolutions approaching the molecular scale. nih.gov By combining metabolic labeling using azide surrogates with click chemistry, researchers can attach specific organic fluorophores to lipids and proteins for visualization with dSTORM, allowing for the detailed analysis of plasma membrane protein and lipid clustering. nih.gov
Stimulated Emission Depletion (STED) Microscopy: STED microscopy provides super-resolution images and, when combined with techniques like fluorescence correlation spectroscopy (STED-FCS), can measure the diffusion dynamics of membrane lipids and proteins with high spatial and temporal resolution, revealing molecular confinement in membrane domains. nih.gov
Development of New Click Chemistry Reagents and Methodologies
The evolution of click chemistry itself is crucial for advancing lipid research. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is robust, the cytotoxicity of copper limits its application in live, dynamic systems. pnas.orgresearchgate.net
Future developments are focused on:
Copper-Free Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions use strained cyclooctynes that react rapidly with azides without a toxic catalyst. pnas.orgnih.gov The development of reagents like difluorinated cyclooctyne (B158145) (DIFO) provides reaction kinetics comparable to CuAAC, enabling rapid labeling in living cells and animals within minutes. pnas.orgresearchgate.net
Fluorogenic Probes: These are reagents that are non-fluorescent until they undergo the click reaction, at which point they "turn on" and emit a bright signal. acs.orgresearchgate.netrsc.org This significantly reduces background noise from unreacted probes, enhancing the signal-to-background ratio for clearer imaging. rsc.orgsemanticscholar.org Families of fluorogenic dyes, such as StatoMerocyanines (SMCy), have been developed to specifically stain lipid droplets with narrow absorption and emission bands, making them ideal for multicolor imaging. acs.orgresearchgate.net
Bioorthogonal Cleavage: Moving beyond simple labeling, researchers are developing "click-to-release" systems. For example, a strain-promoted alkyne-nitrone cycloaddition (SPANC) has been engineered to trigger a spontaneous elimination cascade after the click reaction, enabling the controlled release of a payload. acs.org This could be used to activate drugs or probes at specific lipid-rich sites within a cell.
| Methodology | Key Reagents | Primary Advantage | Limitation | Reference |
|---|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide, Copper(I) Catalyst | High efficiency and reliability. | Copper catalyst is toxic to living systems. | proquest.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctynes (e.g., DIFO) | Copper-free, enabling dynamic imaging in live cells and organisms. | Can have slower kinetics than CuAAC depending on the specific reagents. | pnas.orgnih.gov |
| Fluorogenic Probes | "Turn-on" dyes (e.g., SMCy) reactive with alkyne/azide tags | High signal-to-background ratio, ideal for low-abundance targets. | Probe availability and specificity can be limited. | acs.orgrsc.org |
| Click-to-Release Chemistry | Cyclooctynes with propargyl carbamate, Nitrones | Enables bioorthogonal activation or release of molecules. | Complex reagent synthesis and optimization required. | acs.org |
Deeper Exploration of Specific Disease Pathologies Involving Phospholipid Metabolism
Aberrant phospholipid metabolism is a known hallmark of numerous diseases, including cancer and neurological disorders. frontiersin.orgfrontiersin.orgmdpi.com Propargylcholine and related bioorthogonal tools are uniquely positioned to dissect the underlying lipid dynamics of these pathologies in cellular and animal models.
Cancer Biology: Cancer cells exhibit deregulated choline and lipid metabolism, with increased levels of phosphocholine (B91661) and phosphatidylcholine to support rapid proliferation and membrane biogenesis. frontiersin.orgfrontiersin.org Propargylcholine labeling can be used to trace the metabolic flux of choline into these key phospholipids in tumor cells versus healthy cells, potentially identifying new therapeutic targets within these pathways. frontiersin.orgmdpi.com This approach could also visualize how the tumor microenvironment influences lipid metabolism in cancer cells. frontiersin.org
Neurological Disorders: The brain is exceptionally rich in lipids, and dysregulation of phospholipid and sphingolipid metabolism is implicated in neurodegenerative diseases like Alzheimer's and lysosomal storage diseases. mdpi.com Using propargylcholine in animal models could allow for in vivo imaging of phospholipid synthesis and turnover in different brain regions, providing insights into how these processes are altered during disease progression.
Quantitative Analysis of Lipid Dynamics in vivo
A significant future goal is to move from qualitative imaging to quantitative measurement of lipid metabolism and transport in living organisms. frontiersin.org Combining propargylcholine labeling with advanced analytical techniques is key to achieving this.
Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization), can map the spatial distribution of hundreds of molecules, including lipids, directly from tissue sections. nih.govrsc.org By feeding an animal a diet containing a stable isotope-labeled precursor (e.g., ¹³C-labeled) or a bioorthogonal tag like propargylcholine, MSI can be used to visualize the incorporation of the tag into specific lipid species and map their distribution across an organ or tissue in situ. nih.gov
Quantitative Lipidomics: Advanced mass spectrometry methods are being developed to precisely quantify propargylcholine-labeled phospholipids. nih.govnih.govsigmaaldrich.com One such method involves using a click-chemistry reporter tag (e.g., azidopalmitate) that introduces a specific mass shift, allowing for highly sensitive and robust MS detection of the labeled lipids. nih.govnih.gov This enables detailed analysis of the metabolic fate of the tracer and can reveal differences in the metabolism of various phospholipid subclasses, such as phosphatidylcholine versus ether phosphatidylcholine. nih.govnih.gov This quantitative approach will be crucial for building accurate models of lipid flux in both healthy and diseased states. frontiersin.org
Q & A
Q. What is the biochemical role of propargylcholine bromide in microbial metabolism, and how can this be experimentally validated?
this compound is a choline analog modified with an alkyne group, which inhibits choline catabolism in Pseudomonas aeruginosa by targeting Dgc enzymes involved in dimethylglycine demethylation . To validate its role:
- Assay Design : Use enzyme activity assays (e.g., colorimetric or fluorometric methods) to measure inhibition kinetics. Compare choline degradation rates in bacterial lysates with/without this compound.
- Controls : Include untreated controls and analogs (e.g., α-NETA, a known choline acetyltransferase inhibitor) to confirm specificity .
- Data Interpretation : Calculate IC₅₀ values and use statistical models (e.g., nonlinear regression) to assess potency.
Q. How can researchers integrate this compound into studies of bacterial quorum sensing?
this compound’s inhibition of choline catabolism may disrupt metabolic pathways linked to quorum sensing. Methodologically:
- Model Systems : Use P. aeruginosa biofilms or luciferase reporter strains to quantify signaling molecule production (e.g., acyl-homoserine lactones).
- Dose Optimization : Perform dose-response experiments to identify sub-inhibitory concentrations that affect signaling without impairing growth .
- Validation : Combine with transcriptomic analysis (RNA-seq) to identify downstream genes regulated by choline metabolism.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address this:
- Standardization : Replicate assays under identical conditions (buffer composition, temperature) using purified enzymes.
- Cross-Validation : Compare results across multiple detection methods (e.g., HPLC for substrate depletion vs. fluorescence for real-time activity) .
- Structural Analysis : Use molecular docking or cryo-EM to assess binding interactions, which may explain variability in inhibition kinetics .
Q. How can researchers design a robust protocol to detect this compound in complex biological matrices?
Challenges include low concentrations and matrix interference. Methodological considerations:
- Sample Preparation : Use solid-phase extraction (SPE) or derivatization (e.g., with azide tags for click chemistry) to enhance detection specificity .
- Analytical Techniques : Employ LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Validate with spike-recovery experiments in relevant matrices (e.g., bacterial lysates) .
- Quality Control : Include internal standards (e.g., deuterated propargylcholine) to correct for matrix effects .
What frameworks are optimal for formulating hypothesis-driven research questions about this compound’s dual role as an enzyme inhibitor and signaling modulator?
Use structured frameworks to ensure feasibility and novelty:
- PICO Format :
- Population : Bacterial strains with choline-dependent metabolism.
- Intervention : this compound treatment.
- Comparison : Wild-type vs. mutant strains lacking Dgc enzymes.
- Outcome : Changes in biofilm formation or virulence factor expression .
Methodological Guidance
Q. How should researchers address potential off-target effects of this compound in cellular assays?
- Counter-Screens : Test against related enzymes (e.g., acetylcholinesterase) using activity assays .
- Genetic Knockouts : Use CRISPR/Cas9 to delete target genes in model organisms and assess phenotypic rescue.
- Proteomic Profiling : Perform mass spectrometry to identify unintended protein interactions .
Q. What literature review strategies are critical for contextualizing this compound’s mechanisms within broader choline metabolism research?
- Keyword Expansion : Combine terms like “alkyne-modified choline analogs,” “bacterial catabolism,” and “enzyme inhibition” with Boolean operators (AND/OR) .
- Citation Mining : Use tools like Web of Science to track seminal papers citing this compound’s original discovery .
- Gap Analysis : Compare findings across disciplines (e.g., microbiology vs. enzymology) to identify underexplored interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
